molecular formula C10H16N2O4S B3325648 Biotin d-sulfoxide CAS No. 2173930-24-8

Biotin d-sulfoxide

Cat. No. B3325648
CAS RN: 2173930-24-8
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-UHFFFAOYSA-N
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Description

Biotin d-sulfoxide is a substance formed when biotin is exposed to certain oxidants, including ultraviolet light in the presence of oxygen . It is composed of two rings to which a valeric acid moiety is attached as a side chain . This compound is essential for all organisms .


Synthesis Analysis

Biotin d-sulfoxide can be synthesized by the esterification reaction . During the oligonucleotide synthesis, the sulfur atom in the biotin gets oxidized to sulfoxide by the oxidizing reagent, iodine/pyridine/water .


Molecular Structure Analysis

The chemical structure of the biotin molecule, which is the base for Biotin d-sulfoxide, is composed of two rings to which a valeric acid moiety is attached as a side chain . One of the rings contains a ureido group (N-CO-N) which is involved in the binding of the vitamin to avidin, a glycoprotein found in egg-white that has an extremely high binding affinity toward biotin .


Chemical Reactions Analysis

Biotin d-sulfoxide is efficiently catabolized by bacterial particulate preparations and exhibits mutual competition as substrates . The production of CO2 is most rapid from biotin d-sulfoxide .


Physical And Chemical Properties Analysis

Biotin, the base for Biotin d-sulfoxide, is a water-soluble B-complex vitamin . It has a pKa of 4.5, thus, it exists at physiological pHs mainly in the anionic de-protonated form . Biotin is essential for all organisms .

Scientific Research Applications

Oxidation Processes and Kinetics

The oxidation of biotin, a B-vitamin, to biotin sulfoxide is a crucial biochemical reaction. Research by Ramalingaiah et al. (2007) explored the kinetics of this process, catalyzed by Os(VIII) and chloramine-T in alkaline medium. Their study provided insights into the mechanistic aspects of this oxidation, highlighting the relevance of biotin sulfoxide formation in biochemical pathways (Ramalingaiah, Jagadeesh, & Puttaswamy, 2007).

Enzymatic Reduction

Biotin sulfoxide reductase, an enzyme from Rhodobacter sphaeroides, facilitates the reduction of d-biotin d-sulfoxide to biotin. Studies by Pollock and Barber (2001) have detailed its kinetic and mechanistic properties, demonstrating its role in biotin production and recovery, and potentially in protecting cells against oxidative damage (Pollock & Barber, 2001).

Chemical Tagging and Bioconjugation

Biotin, including its sulfoxide form, is used in biochemical tagging and conjugation processes. Cotton, Wells, and Seiple (2021) developed oxaziridine reagents that react with biotin, including biotin sulfoxide, to produce stable sulfimide products. This method, termed biotin redox-activated chemical tagging (BioReACT), allows for the selective labeling of proteins and DNA with small molecules, expanding the utility of biotin in bioconjugation (Cotton, Wells, & Seiple, 2021).

Structural and Functional Studies in Enzymes

Research has also focused on the role of biotin sulfoxide in enzyme functionality. For instance, Pollock and Barber (2000) studied the essential role of Serine 121 in biotin sulfoxide reductase, critical for its catalytic activity (Pollock & Barber, 2000).

Role in Glycoantigen Synthesis and Immunoanalysis

Collot et al. (2008) utilized biotin sulfone, an oxidized form of biotin, in the synthesis and immobilization of oligosaccharides for immunoanalysis. This strategy was effective for the analysis of antibody response against Candida albicans, indicating the potential of biotin derivatives like biotin sulfoxide in glycoantigen synthesis and analysis (Collot, Sendid, Fievez, et al., 2008).

Role in Biochemical Synthesis

The synthesis of biotin, which involves biotin sulfoxide as an intermediate, is catalyzed by enzymes like biotin synthase. Farrar and Jarrett (2009) explored the protein residues that control the reaction trajectory in S-adenosylmethionine radical enzymes like biotin synthase, which plays a critical role in the oxidative addition of sulfur in the biotin synthesis pathway (Farrar & Jarrett, 2009).

Mechanism of Action

Biotin d-sulfoxide reductase, an enzyme, may serve as a scavenger, allowing the cell to utilize biotin sulfoxide as a biotin source . It reduces a spontaneous oxidation product of biotin, D-biotin D-sulfoxide (BSO or BDS), back to biotin .

Future Directions

Research on biotin and its derivatives like Biotin d-sulfoxide is an increasingly active and attractive topic of medicinal chemistry . Future research could focus on the development of novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

5-(2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin d-sulfoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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